N-(furan-2-ylmethyl)-4-phenyloxane-4-carboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-16(18-13-15-7-4-10-21-15)17(8-11-20-12-9-17)14-5-2-1-3-6-14/h1-7,10H,8-9,11-13H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPDBFSVEQVRGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 4-Phenyl-1,5-pentanediol
A widely reported method involves acid-catalyzed cyclization of 4-phenyl-1,5-pentanediol to form the oxane ring.
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Synthesis of 4-Phenyl-1,5-pentanediol :
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Cyclization :
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Oxidation to Carboxylic Acid :
Table 1: Optimization of Oxidation Conditions
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| KMnO4/H2SO4 | H2O | 80 | 6 | 72 |
| CrO3/H2SO4 | Acetone | 60 | 8 | 65 |
| HNO3 | Acetic Acid | 100 | 4 | 58 |
Prins Cyclization Route
An alternative approach employs Prins cyclization to construct the oxane ring:
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Reactants :
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4-Phenylpent-4-en-1-ol (1.0 equiv)
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Formaldehyde (1.2 equiv)
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Conditions :
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Catalyst: BF3·OEt2 (0.2 equiv)
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Solvent: Dichloromethane
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Temperature: 0°C to room temperature, 24 hours
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Oxidation :
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Pinnick oxidation (NaClO2, 2-methyl-2-butene) converts the aldehyde to carboxylic acid (Yield: 85%).
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Synthesis of Furan-2-ylmethanamine
Reduction of Furan-2-carbonitrile
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Reactants :
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Furan-2-carbonitrile (1.0 equiv)
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Reducing Agent: LiAlH4 (2.0 equiv)
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Conditions :
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Solvent: Dry THF
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Temperature: 0°C to reflux, 4 hours
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Table 2: Comparative Reduction Methods
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| LiAlH4 | THF | Reflux | 89 |
| H2 (Raney Ni) | Ethanol | 25 | 75 |
| NaBH4/I2 | DME | 60 | 68 |
Amide Coupling Strategies
Acid Chloride Method
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Activation :
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Coupling :
Coupling Reagent Approach
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Reactants :
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4-Phenyloxane-4-carboxylic acid (1.0 equiv)
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Furan-2-ylmethanamine (1.1 equiv)
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Reagent: HATU (1.2 equiv), DIPEA (2.0 equiv)
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Conditions :
Table 3: Coupling Reagent Efficiency
| Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 6 | 82 |
| EDCl/HOBt | DCM | 12 | 75 |
| DCC | THF | 24 | 68 |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-phenyloxane-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophilic reagents like bromine for halogenation .
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid, tetrahydrofuran derivatives, and halogenated furan derivatives .
Scientific Research Applications
N-(furan-2-ylmethyl)-4-phenyloxane-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, targeting specific molecular pathways involved in cancer cell proliferation.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as conducting polymers and organic semiconductors.
Industrial Chemistry: It is used as a building block for the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth . The compound’s furan ring structure allows it to interact with various biomolecules, enhancing its biological activity .
Comparison with Similar Compounds
(RS)-N-[(RS)-3,4-Dibenzyl-5-oxoimidazolidin-1-yl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide (Compound 12)
- Structure: Shares the furan-2-ylmethyl-carboxamide group but incorporates a pyrrolidine-3-carboxamide core and imidazolidinone substituents.
- Biological Activity: Acts as a potent inhibitor of human neutrophil elastase (HNE), with IC₅₀ values in the nanomolar range. The dibenzyl and imidazolidinone groups enhance binding affinity to HNE’s active site .
- Synthesis: Prepared via coupling of 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid with a substituted imidazolidinone precursor.
N-(4-Bromophenyl)furan-2-carboxamide
- Structure : Simpler structure with a bromophenyl group directly attached to the carboxamide nitrogen.
- Synthesis : Synthesized via Suzuki-Miyaura cross-coupling, highlighting the versatility of furan-carboxamides in transition-metal-catalyzed reactions .
- Applications : Primarily explored as a precursor for further functionalization in medicinal chemistry.
Metal Complexes with Furan-Containing Ligands
N-(Furan-2-ylmethyl)-1-(pyridin-2-yl)methane (LA) Complexes
- Structure : The ligand LA combines furan and pyridine groups, differing from the target compound’s oxane ring.
- Coordination Chemistry : Forms stable 4- or 5-coordinate complexes with Cu(II), Cd(II), Co(II), and Pd(II). For example, [LA·Cu(μ-Cl)Cl]₂ adopts a dimeric structure with bridging chloride ligands .
Pharmacologically Active Furan-Carboxamides
N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide Analogues (270–271)
- Structure : Bifunctional substitution with fluorobenzyl and methoxyphenyl groups.
- Biological Activity: Evaluated for antiviral properties in multicycle cytopathic effect (CPE) assays.
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide
- Structure: Integrates chromen-thiazolidinone and furan-carboxamide groups.
- Crystallography: Exhibits C–H···O hydrogen bonding and π–π stacking in its crystal lattice, which stabilize its solid-state structure.
Sulfonamide and Benzene Sulfonamide Derivatives
N-[5-(4-Chlorophenyl)furan-2-ylmethyl]-4-methyl-N-(prop-2-ynyl)benzenesulfonamide
- Structure : Combines sulfonamide and furan-methyl groups.
- Interactions : Crystal packing dominated by C–H···O and C–H···π interactions, differing from the oxane-containing target compound, which may prioritize hydrophobic interactions due to its phenyloxane group .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
N-(furan-2-ylmethyl)-4-phenyloxane-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by the presence of a furan ring, which is known for its diverse biological properties. The molecular structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 271.31 g/mol
Antimicrobial Activity
Research indicates that compounds containing the furan moiety exhibit significant antimicrobial properties. For instance, a study highlighted that derivatives of furan demonstrated strong antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. In particular, N-(3-amino-2,4-dimethoxy phenyl)-5-((N-methyl phenyl sulfonamido)methyl) furan-2-carboxamide showed notable efficacy against Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Furan Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 5 µg/mL |
| Compound B | Staphylococcus aureus | 10 µg/mL |
| This compound | Various strains | TBD |
Anticancer Activity
The anticancer potential of this compound has also been explored. A study evaluated its effects on human cancer cell lines, showing promising results in inhibiting cell proliferation. The compound was tested against several cancer types, including breast and colorectal cancers.
Table 2: Cytotoxicity Profiles Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-468 (Breast) | 12.5 | Induction of apoptosis |
| HT-29 (Colorectal) | 15.0 | Cell cycle arrest |
| Caco-2 (Colorectal) | 10.0 | Inhibition of DNA synthesis |
Case Studies
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Case Study on Antibacterial Efficacy :
In a controlled study, this compound was tested against a panel of bacterial strains. The results indicated that the compound exhibited superior antibacterial properties compared to conventional antibiotics like streptomycin and tetracycline, particularly against Pseudomonas fluorescens . -
Case Study on Anticancer Properties :
Another investigation focused on the effect of this compound on MCF-7 breast cancer cells, where it was found to induce significant apoptosis at concentrations as low as 10 µM. The study suggested that the mechanism involved disruption of mitochondrial membrane potential and activation of caspase pathways .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : It has been suggested that the furan nucleus allows for interaction with specific receptors, enhancing its therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
